Calcium glycinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

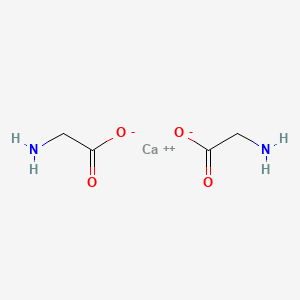

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-aminoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO2.Ca/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNJDDJDXNMTHZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8CaN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-40-6 (Parent) | |

| Record name | Calcium glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033242261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30954885 | |

| Record name | Calcium glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33242-26-1, 35947-07-0 | |

| Record name | Calcium glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033242261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium glycinate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567R60Z85R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Characterization of Calcium Glycinate: A Technical Guide for Research Applications

This guide provides an in-depth exploration of the synthesis and characterization of calcium glycinate, a chelated form of calcium with significant applications in pharmaceutical and nutritional research. As a molecule with enhanced bioavailability compared to traditional calcium salts, understanding its synthesis and verifying its structure and purity are paramount for reliable experimental outcomes.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

The Scientific Imperative for Chelated Calcium: Why this compound?

Calcium is a critical mineral for a myriad of physiological processes, including bone metabolism, nerve transmission, and muscle function.[4][5] However, the efficacy of calcium supplementation is often limited by the poor solubility and bioavailability of common calcium salts like carbonate and phosphate. This compound, a chelate where calcium is bonded to two molecules of the amino acid glycine, presents a solution to this challenge.[1] This chelation process creates a stable, ring-like structure that protects the calcium ion from interacting with dietary inhibitors in the gastrointestinal tract, thereby enhancing its absorption. The neutral and non-toxic nature of glycine further contributes to the compound's excellent tolerability.[1]

The superior physicochemical properties of this compound, such as its good water solubility and stable chemical structure, make it an ideal candidate for research into calcium's role in health and disease, particularly in the development of novel therapeutics and fortified foods.[1][6]

Synthesis of this compound: Methodologies and Mechanistic Rationale

The synthesis of this compound can be approached through several methods, each with its own advantages in terms of reaction conditions, yield, and purity of the final product. The choice of a particular synthetic route often depends on the desired scale of production and the available laboratory equipment.

Aqueous Chelation with Calcium Oxide/Hydroxide

This is a straightforward and widely used method that relies on the acid-base reaction between glycine (an amino acid, which is amphoteric) and a basic calcium source in an aqueous medium.

Causality of Experimental Choices:

-

Reactants: Glycine acts as the chelating agent. Calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂) are chosen as the calcium source due to their basicity, which facilitates the deprotonation of the carboxylic acid group of glycine, a prerequisite for chelation. The reaction stoichiometry is crucial; a 2:1 molar ratio of glycine to calcium is typically used to favor the formation of calcium bisglycinate.[6]

-

Solvent: Water is the universal solvent and provides the medium for the ionic reaction to occur.

-

Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 70-90°C) can increase the reaction rate and the solubility of the reactants, leading to a more complete reaction in a shorter timeframe.[7][8]

-

Purification: The product is often isolated by precipitation with a water-miscible organic solvent like ethanol, followed by filtration and drying.[8]

Experimental Protocol:

-

Dissolve the desired molar equivalent of glycine in deionized water in a reaction vessel equipped with a stirrer and a heating mantle.

-

Slowly add the stoichiometric amount (half the molar equivalent of glycine) of calcium oxide or calcium hydroxide powder to the glycine solution while stirring continuously.

-

Heat the reaction mixture to the desired temperature (e.g., 75°C) and maintain it for a specified duration (e.g., 4 hours) with constant stirring.[7]

-

After the reaction is complete, filter the hot solution to remove any unreacted starting materials.

-

Allow the filtrate to cool and then induce precipitation of this compound by adding a sufficient volume of ethanol.

-

Collect the white precipitate by vacuum filtration, wash it with ethanol to remove impurities, and dry it in a vacuum oven at 60°C until a constant weight is achieved.[9]

Ultrasonic-Assisted Synthesis in an Organic Medium

This method offers a more rapid and efficient synthesis, particularly for producing fine powders. Ultrasound irradiation provides the energy to overcome the activation barrier of the reaction.

Causality of Experimental Choices:

-

Reactants: Glycine and a more soluble inorganic calcium salt, such as calcium chloride (CaCl₂), are used. A 2:1 molar ratio of glycine to CaCl₂ is maintained.[6][9]

-

Solvent: Absolute ethanol is used as the reaction medium. The lower solubility of the product in ethanol facilitates its precipitation as it is formed.[6][9]

-

Ultrasonication: The high-frequency sound waves create acoustic cavitation (the formation, growth, and implosive collapse of bubbles), which generates localized high temperatures and pressures, accelerating the reaction rate.[6]

-

Acid-Free/Base-Free Conditions: This method avoids the use of strong acids or bases, simplifying the purification process.[9]

Experimental Protocol:

-

Disperse the stoichiometric amounts of glycine and anhydrous calcium chloride in absolute ethanol in a flask.[6][9]

-

Place the flask in an ultrasonic bath and sonicate the reaction mixture for 4 to 6 hours.[6][9]

-

A white precipitate of this compound will form during the reaction.

-

After the reaction, collect the precipitate by centrifugation or filtration.

-

Wash the product multiple times with absolute ethanol to remove any unreacted starting materials and byproducts.

Synthesis Workflow Diagram

Caption: Comparative workflow of aqueous and ultrasonic synthesis methods for this compound.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis of this compound and to determine its purity and structural integrity. A multi-technique approach is recommended for a comprehensive analysis.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and confirming the coordination of glycine to the calcium ion.[12]

Expected Spectral Features and Their Interpretation:

| Wavenumber Range (cm⁻¹) | Assignment | Interpretation |

| ~3300-3500 | N-H stretching | The shift and broadening of these bands compared to free glycine indicate the involvement of the amino group in coordination with the calcium ion.[13] |

| ~1600-1630 | Asymmetric COO⁻ stretching | The appearance of a strong absorption band in this region, characteristic of the carboxylate anion, confirms the deprotonation of the carboxylic acid group and its coordination to calcium. |

| ~1400-1420 | Symmetric COO⁻ stretching | The presence of this band, along with the asymmetric stretching band, is a hallmark of carboxylate coordination. |

| ~400-600 | Ca-O stretching | A peak in this region can be attributed to the bond between the calcium ion and the oxygen atoms of the carboxylate group, providing direct evidence of chelation.[14] |

Experimental Protocol:

-

Prepare a KBr pellet by mixing a small amount of the dried this compound sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the FTIR spectrum of the pellet over the range of 4000-400 cm⁻¹.

-

Compare the obtained spectrum with the known spectrum of glycine to identify the characteristic shifts and new bands indicative of this compound formation.[15][16]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability, decomposition profile, and the presence of water of hydration in the synthesized compound.[17][18][19]

Expected Thermal Events:

| Temperature Range (°C) | Technique | Observation | Interpretation |

| 90-180 | TGA | Initial weight loss | Corresponds to the loss of water of hydration. The percentage of weight loss can be used to determine the number of water molecules per formula unit.[20] |

| >220 | DSC | Endothermic peak | Melting point of this compound.[1] |

| >250 | TGA | Significant weight loss | Onset of decomposition of the organic glycinate ligand. |

Experimental Protocol:

-

Accurately weigh a small amount of the this compound sample (5-10 mg) into an alumina or platinum crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[10]

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting thermograms to identify the temperatures of dehydration, melting, and decomposition.[21]

Powder X-Ray Diffraction (PXRD)

PXRD is an indispensable technique for determining the crystalline structure of the synthesized material. The diffraction pattern is a unique fingerprint of a crystalline solid.[22][23]

Data Interpretation:

The obtained diffraction pattern, with its characteristic peaks at specific 2θ angles, can be compared with reference patterns from crystallographic databases to confirm the identity of the synthesized this compound and to assess its phase purity.[24] The presence of sharp, well-defined peaks indicates a highly crystalline material.

Experimental Protocol:

-

Finely grind the dried this compound sample to a homogeneous powder.

-

Mount the powder on a sample holder.

-

Place the sample holder in the XRD instrument.

-

Scan the sample over a defined 2θ range (e.g., 10-90°) using a specific X-ray source (e.g., Cu Kα radiation).[22]

-

Analyze the resulting diffractogram to identify the characteristic peaks of this compound.

Characterization Logic Diagram

Caption: Logical flow for the comprehensive characterization of synthesized this compound.

Purity Assessment

Ensuring the purity of the synthesized this compound is critical for its application in research.

Quantitative Data Summary:

| Parameter | Method | Typical Specification |

| Assay (Purity) | Titration/HPLC | ≥ 98.5%[25] |

| pH (of 3% aqueous suspension) | pH meter | 6.0 – 9.0[26] |

| Loss on Drying (LOD) | Gravimetric (105°C for 4 hrs) | NMT 10.0% w/w[26] |

| Heavy Metals (as Lead) | ICP-MS/AAS | ≤ 10.0 ppm[26] |

| Arsenic | ICP-MS/AAS | ≤ 3.0 ppm[26] |

Conclusion

The synthesis and rigorous characterization of this compound are fundamental to its effective use in research. The methods outlined in this guide provide a robust framework for producing and validating this important compound. By understanding the chemical principles behind the synthesis and employing a multi-faceted characterization approach, researchers can ensure the quality and reliability of their starting materials, leading to more accurate and reproducible scientific findings. The enhanced bioavailability of this compound continues to make it a molecule of significant interest in the fields of nutrition, pharmacology, and materials science.[2][27]

References

- Ataman Kimya. (n.d.). This compound.

- Patsnap. (n.d.). Preparation method of this compound.

- Patsnap. (n.d.). Preparation method of a this compound chelate.

- Yin, L. H., et al. (2017). Structural characterization of this compound, magnesium glycinate and zinc glycinate. Journal of Innovative Optical Health Sciences, 10(3), 1650052.

- Google Patents. (n.d.). CN105439880A - Preparation method of this compound.

- Google Patents. (n.d.). CN106146328A - A kind of preparation method of calcium glycine chelate.

- Fengchen Group Co., Ltd. (n.d.). This compound BP EP USP CAS 35947-07-0 Manufacturers and Suppliers.

- ResearchGate. (n.d.). The infrared spectrum of glycinate (a), this compound (b), magnesium glycinate (c), and zinc glycinate (d).

- Scribd. (n.d.). Yin Et Al 2017 Structural Characterization of this compound Magnesium Glycinate and Zinc Glycinate.

- ResearchGate. (n.d.). Synthesis of this compound and the Effects of Its Oral Administration on Biochemical Measures of Bone Metabolism in Mice and Rats.

- (2023, December 23). The Benefits of this compound for Health in 2025 You Should Know.

- PapChem Lifesciences. (n.d.). This compound | Trusted Nutraceutical Ingredient Manufacturer & Supplier Europe & Asia.

- ResearchGate. (n.d.). A new compound in kidney stones? Powder X-ray diffraction study of this compound trihydrate.

- Researching. (2017, October 3). Structural characterization of this compound, magnesium glycinate and zinc glycinate.

- Scribd. (n.d.). This compound Certificate of Analysis.

- Fengchen Group Co., Ltd. (n.d.). CERTIFICATE OF ANALYSIS.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound in Pharmaceuticals: Purity, Efficacy, and Sourcing.

- JoVE. (n.d.). Fourier Transform Infrared Spectroscopy of Calcium-Binding Proteins.

- ResearchGate. (n.d.). The contents of calcium ion in this compound.

- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

- Journal of the Korean Ceramic Society. (n.d.). X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials.

- E3S Web of Conferences. (n.d.). Spectroscopic and X-ray structural investigations of the active calcium preparation.

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- World Scientific. (n.d.). Structural characterization of this compound, magnesium glycinate and zinc glycinate.

- National Institutes of Health. (2020, December 26). Perspective: Characterization of Dietary Supplements Containing Calcium and Magnesium and Their Respective Ratio—Is a Rising Ratio a Cause for Concern?.

- ResearchGate. (n.d.). TGA and DSC thermograms of (a) calcium gluconate monohydrate, (b) Form I.

- MDPI. (n.d.). Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC.

- ScienceDirect. (2005, June 27). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices.

- Linus Pauling Institute. (n.d.). Calcium.

- ResearchGate. (n.d.). FTIR spectra of (a) α-glycine and γ-glycine crystal grown in presence of (b) 0.1M (c) 0.2M of AgNO₃.

Sources

- 1. This compound BP EP USP CAS 35947-07-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. The Benefits of this compound for Health in 2025 You Should Know [heavenmaterials.com]

- 3. This compound | Trusted Nutraceutical Ingredient Manufacturer & Supplier Europe & Asia [papchemlifesciences.com]

- 4. nbinno.com [nbinno.com]

- 5. Calcium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. CN105439880A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. Preparation method of this compound chelate - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN106146328A - A kind of preparation method of calcium glycine chelate - Google Patents [patents.google.com]

- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. researching.cn [researching.cn]

- 12. Fourier Transform Infrared Spectroscopy of Calcium-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. iitk.ac.in [iitk.ac.in]

- 18. tainstruments.com [tainstruments.com]

- 19. Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC [mdpi.com]

- 20. scribd.com [scribd.com]

- 21. researchgate.net [researchgate.net]

- 22. jkdhs.org [jkdhs.org]

- 23. e3s-conferences.org [e3s-conferences.org]

- 24. researchgate.net [researchgate.net]

- 25. m.fengchengroup.com [m.fengchengroup.com]

- 26. scribd.com [scribd.com]

- 27. researchgate.net [researchgate.net]

Introduction: The Significance of Chelation in Calcium Supplementation

An In-depth Technical Guide to the Chemical and Physical Properties of Research-Grade Calcium Glycinate

This compound, a chelated form of calcium, represents a significant advancement in mineral supplementation for research and pharmaceutical applications. Unlike simple calcium salts such as carbonate or citrate, this compound is a coordination complex where a central calcium ion is bonded to two molecules of the amino acid glycine.[1][2] This chelation process results in the formation of two stable five-membered rings, a structural feature that confers unique properties to the molecule.[3][4][5] The primary advantage of this structure is its enhanced bioavailability and stability.[2] The glycine ligands protect the calcium ion from interacting with dietary inhibitors like phytates and oxalates in the gastrointestinal tract, allowing for more efficient absorption.[2][6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical and physical properties of research-grade this compound, along with the analytical methodologies required for its characterization.

Chemical Identity and Molecular Structure

The foundational characteristic of this compound is its well-defined molecular structure, which dictates its behavior and utility. As a Senior Application Scientist, my first step upon receiving a new lot of material is to confirm its identity and structure against established specifications.

1.1 Molecular Formula and Identification

The structure involves a central calcium atom (Ca²⁺) acting as a Lewis acid, accepting electron pairs from two glycine molecules, which act as bidentate ligands. The coordination occurs through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group.[2][3][9] This bidentate chelation is the cornerstone of the molecule's stability.

Caption: Chelation structure of this compound showing bidentate coordination.

Core Physical Properties

The physical properties of a research-grade compound are critical for formulation development, handling, and storage. The following table summarizes the key physical characteristics of this compound.

| Property | Value / Description | Significance in Research & Development |

| Appearance | White to off-white crystalline powder.[1][7][10] | Provides a first-pass quality check. Any deviation in color may indicate impurities or degradation. |

| Solubility | Soluble in water (approx. 4 g/100 mL at room temp.); slightly soluble in ether, methanol.[1][6][11] | High water solubility is crucial for creating aqueous formulations, stock solutions, and ensuring dissolution in biological media. |

| Melting Point | 220 - 240 °C.[1] | A sharp melting range is indicative of high purity. A broad range suggests the presence of impurities. |

| pH (1% Aq. Sol.) | 10.0 - 11.5.[10] | The alkaline nature of the solution must be considered for pH-sensitive formulations and biological assays. |

| Hygroscopicity | Highly hygroscopic.[11] | Requires stringent storage conditions in tightly sealed containers away from moisture to prevent clumping and degradation.[11] |

Spectroscopic and Thermal Characterization

Spectroscopic and thermal analysis techniques provide a deeper, non-destructive insight into the molecular structure and stability of the compound. These methods are indispensable for confirming the chelate structure and assessing thermal stability.

3.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the coordination between calcium and glycine.[12] The rationale behind using FTIR is that the vibrational frequencies of chemical bonds are altered upon complexation. When glycine chelates with calcium, characteristic shifts in the IR spectrum are observed. Specifically, the absorption peaks corresponding to the free amino (NH₂) and carboxyl (COO⁻) groups in glycine disappear and are replaced by new peaks indicative of the Ca-N and Ca-O coordinate bonds.[3][13] This confirms that the chelation has successfully occurred.

3.2 Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques used to evaluate the thermal stability and composition of a material.[14][15]

-

TGA measures the change in mass of a sample as a function of temperature.[14] For this compound, a typical TGA thermogram will reveal mass loss in distinct steps. The initial loss corresponds to the dehydration of associated water molecules (often existing as a monohydrate), while subsequent losses at higher temperatures indicate the decomposition of the organic glycinate ligands, ultimately leaving a residue of calcium oxide.[16][17]

-

DSC measures the heat flow into or out of a sample as it is heated or cooled.[14] This allows for the detection of phase transitions. The DSC curve for this compound will show endothermic peaks corresponding to the energy required for dehydration and melting, and exothermic peaks related to decomposition events.

Sources

- 1. This compound BP EP USP CAS 35947-07-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researching.cn [researching.cn]

- 5. researchgate.net [researchgate.net]

- 6. This compound – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]

- 7. CAS 35947-07-0: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | C4H8CaN2O4 | CID 10130287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy this compound (EVT-3165927) | 35947-07-0 [evitachem.com]

- 10. parasint.com [parasint.com]

- 11. This compound | 35947-07-0 [chemicalbook.com]

- 12. Fourier Transform Infrared Spectroscopy of Calcium-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 15. tainstruments.com [tainstruments.com]

- 16. This compound or Calcium Glycine Complex SDS of Manufacturers [anmol.org]

- 17. images.philips.com [images.philips.com]

Calcium Glycinate Chelate: A Technical Guide to Formation, Stability, and Characterization

Executive Summary

Metal glycinate chelates, such as calcium glycinate, represent a significant advancement in nutrient supplementation, offering superior physicochemical properties and bioactivities compared to traditional inorganic salts.[1][2] This guide provides an in-depth technical exploration of the principles governing the formation of this compound chelate, the thermodynamic basis of its stability, and the empirical methods for its characterization. As a chelated compound, this compound's structure enhances its stability and solubility, facilitating greater bioavailability.[3] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols for analysis. We will delve into the causality behind experimental choices, present self-validating methodologies for determining stability constants, and provide a comparative analysis of key analytical techniques.

The Foundational Principles of Chelation

The Chelate Effect: A Paradigm of Enhanced Stability

Chelation is a chemical process in which a polydentate ligand—an ion or molecule with multiple binding sites—bonds to a single central metal ion, forming a ring-like structure.[4] The resulting complex, known as a chelate, exhibits significantly greater thermodynamic stability than a complex formed with analogous monodentate ligands. This phenomenon, termed the "chelate effect," is primarily driven by a favorable increase in entropy. The reaction of a hydrated metal ion with a chelating ligand releases multiple water molecules for each ligand molecule that binds, increasing the overall disorder of the system. Five- and six-membered chelate rings are generally the most stable due to minimal steric strain.[4]

This compound: A Model System for Bioavailability

This compound is an amino acid chelate formed from one calcium ion (Ca²⁺) and two molecules of the amino acid glycine.[5][6] In this structure, glycine acts as a bidentate ligand, coordinating with the calcium ion through both its amino (-NH₂) and carboxylate (-COO⁻) functional groups.[1] This interaction forms two highly stable, five-membered rings, which protect the calcium ion from interacting with dietary inhibitors like phytates and oxalates in the gastrointestinal tract.[2][3] This structural stability prevents the precipitation of insoluble calcium salts, leading to enhanced solubility and absorption, making it a preferred choice for dietary supplements and pharmaceutical formulations.[7]

The Significance of Stability Constants

The stability of a metal chelate in solution is quantitatively described by its stability constant (K), also known as the formation constant (K_f).[8][9] This is the equilibrium constant for the complex formation reaction. A large stability constant indicates that the equilibrium lies far to the right, favoring the formation of a stable chelate.[9] For pharmaceutical and nutritional applications, the stability constant is a critical parameter. It dictates the chelate's ability to remain intact under varying physiological conditions, such as the wide pH range of the digestive system, ensuring the mineral is delivered effectively to the site of absorption.[8]

The Chemistry of this compound Formation

The formation of this compound is a Lewis acid-base reaction occurring in an aqueous environment.[10]

Reactant Speciation

-

Glycine (The Ligand): In aqueous solution, glycine exists as a zwitterion (⁺H₃NCH₂COO⁻), with a protonated amino group and a deprotonated carboxyl group. The speciation of glycine is pH-dependent, governed by its pKa values (pKa₁ ≈ 2.3 for the carboxyl group; pKa₂ ≈ 9.6 for the amino group). Chelation with Ca²⁺ typically occurs at neutral to alkaline pH, where the glycinate anion (H₂NCH₂COO⁻) is the predominant species.

-

Calcium (The Metal Ion): As a Group 2 alkaline earth metal, calcium exists as the divalent cation, Ca²⁺. It acts as a Lewis acid, capable of accepting electron pairs from the ligand.

The Chelation Reaction: Stoichiometry and Structure

The reaction proceeds with a 1:2 metal-to-ligand stoichiometry, where one calcium ion binds with two glycinate anions.[6]

Reaction: Ca²⁺ + 2 H₂NCH₂COO⁻ ⇌ [Ca(H₂NCH₂COO)₂]

The resulting this compound complex is a neutral molecule. Structural characterization by methods like X-ray diffraction has confirmed that the calcium ion is coordinated by the nitrogen atom of the amino group and an oxygen atom from the carboxylate group of each glycine molecule.[1][11][12] This bidentate coordination creates the thermodynamically favorable five-membered ring structure.[2]

Thermodynamic Stability and Influencing Factors

The stability of the this compound complex is a function of several environmental and intrinsic factors.

Defining Stability Constants

The formation of a 1:2 metal-ligand complex occurs in a stepwise manner:

-

K₁: Ca²⁺ + Gly⁻ ⇌ [Ca(Gly)]⁺

-

K₂: [Ca(Gly)]⁺ + Gly⁻ ⇌ [Ca(Gly)₂]

The stepwise stability constants are K₁ and K₂. The overall stability constant (β₂) is the product of the stepwise constants: β₂ = K₁ × K₂ . These constants are temperature-dependent.[8]

Factors Influencing Chelate Stability

-

pH: pH is the most critical factor. The availability of the coordinating glycinate anion (Gly⁻) is directly dependent on pH. At low pH, the amino group is protonated (⁺H₃N-), preventing it from coordinating with the metal ion. As pH increases past the pKa of the amino group, the concentration of the anionic form increases, favoring chelate formation.[13]

-

Temperature: Chelation reactions are often endothermic, meaning that an increase in temperature can lead to a higher stability constant, though this is not universal.[13][14] However, excessive temperatures can lead to the thermal decomposition of the chelate.[15]

-

Ionic Strength: The activity of ions in solution is affected by the total ionic strength. Stability constants should ideally be determined at a constant ionic strength (e.g., using a background electrolyte like KCl or NaClO₄) to ensure thermodynamic consistency.

The relationship between the Gibbs free energy of formation (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) is given by the equation:

ΔG° = -RT ln(K) = ΔH° - TΔS°

A spontaneous reaction (stable complex) is characterized by a negative ΔG°. This can be achieved through a favorable (negative) enthalpy change, a favorable (positive) entropy change, or both.

Experimental Determination of Stability Constants

Accurate determination of stability constants requires robust experimental design and data analysis. Below are protocols for two primary, self-validating methods.

Protocol 1: Potentiometric Titration (pH-metry)

Causality: This method leverages the fact that chelation is a competitive equilibrium involving protons. As the glycinate anion binds to Ca²⁺, it perturbs the acid-base equilibrium of glycine. By titrating the system with a strong base and precisely monitoring the pH, the concentration of all species in solution can be calculated at each point, allowing for the determination of the stability constants. The Calvin-Bjerrum technique is a classical approach for this analysis.[16]

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a stock solution of carbonate-free 0.1 M NaOH and standardize it against potassium hydrogen phthalate (KHP).

-

Prepare a 0.1 M solution of HCl and standardize it.

-

Prepare accurate stock solutions of glycine (~0.05 M) and CaCl₂ (~0.01 M).

-

Prepare a background electrolyte solution (e.g., 1.0 M KCl).

-

-

Titration Setup:

-

Calibrate a high-precision pH electrode and meter using at least three NIST-traceable buffers (e.g., pH 4.01, 7.00, 10.01).

-

Set up a thermostated titration vessel (e.g., at 25.0 ± 0.1 °C) with a magnetic stirrer. Maintain an inert atmosphere by bubbling nitrogen through the solution.

-

-

Experimental Titrations: Perform the following three titrations:

-

A (Acid Blank): HCl (known volume) + KCl background electrolyte.

-

B (Ligand Titration): Solution A + Glycine (known volume).

-

C (Complex Titration): Solution B + CaCl₂ (known volume, ensuring a ligand-to-metal ratio of at least 4:1).

-

-

Data Acquisition: Titrate each solution with the standardized NaOH, recording the pH after each incremental addition of titrant.

-

Data Analysis (Bjerrum Method):

-

From titration A, determine the precise concentration of the NaOH titrant.

-

From titration B, calculate the protonation constants (pKa values) of glycine.

-

From titration C, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L⁻]) at each pH point.

-

Plot n̄ versus p[L⁻] (where p[L⁻] = -log[L⁻]) to generate the formation curve. The stepwise stability constants (log K₁ and log K₂) can be determined from this curve (e.g., log K₁ is the value of p[L⁻] at n̄ = 0.5).

-

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released (exothermic) or absorbed (endothermic) upon binding.[17] This provides a direct measure of the binding enthalpy (ΔH). The shape of the binding isotherm, which plots heat change against the molar ratio of reactants, is used to determine the binding constant (K) and stoichiometry (n).[18] This allows for the calculation of all thermodynamic parameters (K, ΔH, ΔS, ΔG) in a single experiment.

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare precisely buffered solutions of both the ligand (glycine) and the metal (CaCl₂). Use a buffer with a low ionization enthalpy (e.g., HEPES, PIPES) to minimize heat contributions from buffer protonation.[19] The exact same buffer solution must be used for both the metal and ligand to avoid large heats of dilution.

-

Accurately determine the concentrations of the stock solutions.

-

Degas all solutions thoroughly immediately before use to prevent air bubbles.

-

-

ITC Setup and Experiment:

-

Thoroughly clean the ITC instrument cells.

-

Load the macromolecule (in this case, the species in the cell, e.g., CaCl₂) into the sample cell.

-

Load the titrant (glycine solution) into the injection syringe. The concentration of the titrant should be 10-20 times that of the sample.

-

Set the experimental parameters: cell temperature (e.g., 25 °C), stirring speed, injection volume, and spacing between injections.

-

Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.

-

-

Data Acquisition: Initiate the titration run. The instrument will inject aliquots of the ligand into the sample cell and measure the differential power required to maintain zero temperature difference between the sample and reference cells.

-

Data Analysis:

-

Integrate the raw data peaks to obtain the heat change for each injection.

-

Subtract the heat of dilution from the binding data.

-

Plot the corrected heat per mole of injectant against the molar ratio of ligand to metal.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., a sequential two-site binding model) using the instrument's software to extract K₁, K₂, ΔH₁, ΔH₂, and the stoichiometry.

-

Comparative Analysis of Methodologies

| Feature | Potentiometric Titration | Isothermal Titration Calorimetry (ITC) |

| Principle | Measures change in proton concentration (pH) upon complexation. | Measures heat absorbed or released upon binding.[17] |

| Primary Data | pH vs. Volume of Titrant | Power vs. Time |

| Direct Outputs | Stepwise/Overall Stability Constants (K) | Binding Constant (K), Enthalpy (ΔH), Stoichiometry (n).[18] |

| Derived Outputs | ΔG | ΔG, Entropy (ΔS) |

| Strengths | High precision; well-established theory; cost-effective instrumentation. | Provides a complete thermodynamic profile in one experiment; direct ΔH measurement. |

| Limitations | Indirectly measures thermodynamics; requires accurate pKa values; sensitive to electrode calibration. | Requires sensitive, expensive equipment; sensitive to buffer choice and heats of dilution.[19][20] |

| Best For | Accurate determination of stability constants for proton-coupled systems. | Full thermodynamic characterization of binding events; understanding driving forces (enthalpic vs. entropic). |

Structural and Physicochemical Characterization

Beyond thermodynamic stability, a full characterization of this compound involves confirming its structure and properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming chelate formation. In free glycine, characteristic absorption bands for the protonated amino group (NH₃⁺) and the carboxylate group (COO⁻) are observed. Upon chelation with calcium, the N-H stretching vibrations shift, and the asymmetric stretching vibration of the carboxylate group also shifts, indicating the coordination of both the amino and carboxylate groups to the calcium ion.[1][21][22]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can determine the thermal stability of the chelate and identify the presence of hydrated water molecules.[1][23] The decomposition profile provides information about the strength of the coordination bonds.

-

X-ray Crystallography: Single-crystal or powder X-ray diffraction (XRD) provides definitive proof of the chelate structure, including bond lengths, bond angles, and the coordination geometry around the calcium ion.[11][24] Studies have identified both monohydrate and trihydrate forms of this compound.[11][12]

Conclusion

This compound serves as an exemplary case of how fundamental principles of coordination chemistry can be applied to enhance the nutritional and pharmaceutical value of minerals. Its formation is governed by a thermodynamically favorable chelation reaction, resulting in a stable, bioavailable complex. The stability constant, a critical parameter quantifying this stability, can be reliably determined through well-designed potentiometric or calorimetric experiments. A comprehensive characterization, integrating thermodynamic data with spectroscopic and structural analysis, is essential for quality control and for furthering the development of next-generation mineral supplements and therapeutic agents.

References

- Yin, L. H., et al. (2017). Structural characterization of this compound, magnesium glycinate and zinc glycinate. Journal of Innovative Optical Health Sciences, 10(03), 1650052. [Link]

- World Scientific Publishing. (n.d.). Structural characterization of this compound, magnesium glycinate and zinc glycinate | Journal of Innovative Optical Health Sciences.

- Researching. (2017). Structural characterization of this compound, magnesium glycinate and zinc glycinate.

- Ataman Kimya. (n.d.). This compound.

- Gee Lawson. (n.d.). Calcium Bisglycinate | Core Chelate range.

- Scribd. (n.d.). Yin Et Al 2017 Structural Characterization of this compound Magnesium Glycinate and Zinc Glycinate.

- ResearchGate. (n.d.). The structure of chelated metal glycinate. [Diagram].

- International Journal of Pharmacy and Technology. (n.d.). Temperature Effect On Stability Constants of Metal Complexes in 50% (v/v) Water-ethanol Solution.

- Science in Hydroponics. (2021). The stability of metal chelates.

- Science in Hydroponics. (n.d.). The stability of metal chelates.

- PubMed. (2013). A new compound in kidney stones? Powder X-ray diffraction study of this compound trihydrate.

- MDPI. (2024). Glycated Walnut Meal Peptide–Calcium Chelates: Preparation, Characterization, and Stability.

- ResearchGate. (2013). A new compound in kidney stones? Powder X-ray diffraction study of this compound trihydrate.

- Stevenson Lab, University of Kentucky. (n.d.). Isothermal Titration Calorimetry.

- Heighpubs. (n.d.). Comparison of Calcium Absorption From Various Calcium-Containing Products In Healthy Human Adults: A Bioavailability Study.

- ResearchGate. (n.d.). Spectrophotometric Methods for the Investigation of Metal Complex Formation.

- IUCr Journals. (2013). A new compound in kidney stones? Powder X-ray diffraction study of this compound trihydrate.

- ResearchGate. (n.d.). Thermal Stability of Various Chelates That Are Used In The Oilfield And Potential Damage Due To Their Decomposition Products.

- PubMed. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies.

- LinkedIn. (n.d.). This compound in Food Science: Enhancing Nutrition and Product Quality.

- YouTube. (2020). Factors affecting stability of metal complexes.

- ResearchGate. (n.d.). The contents of calcium ion in this compound. [Table].

- ResearchGate. (n.d.). The infrared spectrum of glycinate (a), this compound (b), magnesium glycinate (c), and zinc glycinate (d). [Figure].

- Royal Society of Chemistry. (2024). Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications. Food & Function.

- International Journal of Trend in Scientific Research and Development. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand.

- ACS Publications. (n.d.). Isothermal Titration Calorimetry Measurements of Ni(II) and Cu(II) Binding to His, GlyGlyHis, HisGlyHis, and Bovine Serum Albumin: A Critical Evaluation. Inorganic Chemistry.

- Wikipedia. (n.d.). Isothermal titration calorimetry.

- Royal Society of Chemistry: Education. (n.d.). Investigating Transition metal complexes.

- Chemistry LibreTexts. (2023). Characterization of Organometallic Complexes.

- PubMed Central. (2021). Elucidating the Calcium-Binding Site, Absorption Activities, and Thermal Stability of Egg White Peptide–Calcium Chelate.

- Quora. (2017). What are the factors which affect the stability of chelates?.

- RSC Publishing. (2024). Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications. Food & Function.

- PubMed. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins.

- MDPI. (2024). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review.

- Malvern Panalytical. (2016). Isothermal Titration Calorimetry.

- Google Patents. (n.d.). Preparation of pharmaceutical grade amino acid chelates.

- ResearchGate. (n.d.). a Fourier-transform infrared spectroscopy data of the Ca chelate. [Figure].

- ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of FY and FY-Ca chelate in the regions from 4000 to 400 cm⁻¹. [Figure].

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Highly Absorbable Calcium: Understanding this compound.

- PubMed Central. (2022). Calcium supplements and structure–activity relationship of peptide-calcium chelates: a review.

- PubMed Central. (n.d.). Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments.

- MDPI. (2022). The Formation, Structural Characteristics, Absorption Pathways and Bioavailability of Calcium–Peptide Chelates.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researching.cn [researching.cn]

- 3. cambridgecommodities.com [cambridgecommodities.com]

- 4. quora.com [quora.com]

- 5. Buy this compound (EVT-3165927) | 35947-07-0 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. The stability of metal chelates – Science in Hydroponics [scienceinhydroponics.com]

- 9. scienceinhydroponics.com [scienceinhydroponics.com]

- 10. Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. A new compound in kidney stones? Powder X-ray diffraction study of this compound trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 17. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]

- 18. stevensonlab.com [stevensonlab.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Elucidating the Calcium-Binding Site, Absorption Activities, and Thermal Stability of Egg White Peptide–Calcium Chelate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to In Vitro Solubility Studies of Calcium Glycinate in Physiological Buffers

Abstract

The bioavailability of orally administered calcium supplements is critically dependent on their solubility in the gastrointestinal tract. Calcium glycinate, a chelated form of calcium, is purported to have enhanced absorption characteristics.[1][2] This technical guide provides a comprehensive framework for conducting in vitro solubility studies of this compound in physiological buffers, specifically Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to accurately assess the solubility profile of this important nutritional supplement. The guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to data generation.

Introduction: The Significance of Solubility in Calcium Supplementation

Calcium is an essential mineral for numerous physiological processes, most notably bone health. The efficacy of a calcium supplement is not solely determined by its elemental calcium content but is profoundly influenced by its solubility and subsequent absorption in the gastrointestinal (GI) tract.[3][4] Insoluble calcium salts are poorly absorbed, diminishing their therapeutic benefit.

This compound, a chelate of calcium with the amino acid glycine, is designed to improve calcium's bioavailability.[1][2] The chelation is thought to protect the calcium ion from interacting with dietary inhibitors (e.g., phytates and oxalates) and to maintain its solubility across the varying pH environments of the stomach and small intestine. Therefore, rigorous in vitro solubility testing is a cornerstone for substantiating the purported benefits of this compound and for formulating effective delivery systems. This guide will delineate the critical steps and considerations for these essential studies.

Theoretical Framework: Understanding the Chemistry of Dissolution

A foundational understanding of the chemical principles governing the solubility of this compound is paramount for designing and interpreting in vitro studies.

Chemical Properties of this compound

This compound (Ca(C₂H₄NO₂)₂) is a salt formed between a calcium ion (Ca²⁺) and two glycinate anions.[1] Glycine, the simplest amino acid, can exist in different ionic forms depending on the pH of the solution. This pH-dependent speciation of glycine is a critical determinant of this compound's solubility. In acidic environments, the amino group of glycine is protonated (-NH₃⁺), while in alkaline conditions, the carboxylic acid group is deprotonated (-COO⁻). The chelation of calcium involves the coordination of the calcium ion with both the amino and carboxylate groups of glycine.[5]

The Role of pH in Solubility

The solubility of many salts, particularly those derived from weak acids or bases, is highly pH-dependent.[3][6][7] For this compound, the pH of the surrounding medium dictates the protonation state of the glycinate ligand, which in turn affects its ability to chelate calcium and the overall solubility of the complex.[8][9][10]

-

In the acidic environment of the stomach (pH 1-3): A significant portion of the glycinate may be protonated. However, many calcium salts exhibit increased solubility at low pH.[11][12][13]

-

In the near-neutral to slightly alkaline environment of the small intestine (pH 6.5-7.5): This is the primary site for calcium absorption.[14] The solubility of this compound in this pH range is of utmost importance. Studies have shown that deprotonation of amino acids at higher pH increases calcium binding.[8][9]

Physiological Buffers: Simulating the GI Tract

To mimic the conditions of the human digestive system, standardized simulated physiological fluids are employed.

-

Simulated Gastric Fluid (SGF): Typically has a pH of around 1.2 and contains pepsin and sodium chloride to simulate the composition of stomach fluid.[15]

-

Simulated Intestinal Fluid (SIF): Generally has a pH of about 6.8 and contains pancreatin and bile salts to replicate the environment of the small intestine.[15]

The composition of these buffers is critical, as ions present can interact with this compound and influence its solubility.

Experimental Design & Protocols

This section provides detailed, step-by-step methodologies for conducting in vitro solubility studies of this compound.

Materials and Reagents

-

This compound (analytical grade)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl)

-

Potassium Phosphate Monobasic (KH₂PO₄)

-

Sodium Chloride (NaCl)

-

Pepsin (from porcine gastric mucosa)

-

Pancreatin (from porcine pancreas)

-

Bile Salts

-

Deionized Water

-

pH meter

-

Analytical balance

-

Shaking incubator or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for calcium analysis. Alternatively, a complexometric titration with EDTA can be used.[16][17][18][19][20]

Preparation of Physiological Buffers

Accurate preparation of SGF and SIF is crucial for the relevance of the solubility data. Formulations can be based on the United States Pharmacopeia (USP) or other standardized protocols.[15][21][22][23][24]

Protocol 1: Preparation of Simulated Gastric Fluid (SGF, pH 1.2)

-

Dissolve 2.0 g of NaCl in 800 mL of deionized water.

-

Add 7.0 mL of concentrated HCl.

-

If required for the study, add 3.2 g of pepsin and stir gently until dissolved.

-

Adjust the pH to 1.2 ± 0.1 using 1 M HCl or 1 M NaOH.

-

Add deionized water to a final volume of 1000 mL.

Protocol 2: Preparation of Simulated Intestinal Fluid (SIF, pH 6.8)

-

Dissolve 6.8 g of KH₂PO₄ in 250 mL of deionized water.

-

Add 77 mL of 0.2 M NaOH and 500 mL of deionized water.

-

If required, add 10.0 g of pancreatin and stir gently until dissolved.

-

Adjust the pH to 6.8 ± 0.1 using 1 M NaOH or 1 M HCl.

-

Add deionized water to a final volume of 1000 mL.

Equilibrium Solubility Measurement

The shake-flask method is a standard and reliable technique for determining equilibrium solubility.

Protocol 3: Shake-Flask Solubility Determination

-

Add an excess amount of this compound to separate flasks containing known volumes of SGF and SIF. The excess is to ensure that a saturated solution is achieved.

-

Securely cap the flasks and place them in a shaking incubator set to 37 °C (human body temperature).

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After incubation, allow the suspensions to settle.

-

Carefully withdraw an aliquot from the supernatant of each flask using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solids.

-

Dilute the filtered samples appropriately with deionized water for calcium analysis.

-

Analyze the calcium concentration in the diluted samples using ICP-OES, AAS, or a validated titration method.

pH-Solubility Profile

To gain a comprehensive understanding of this compound's behavior throughout the GI tract, it is essential to determine its solubility across a range of pH values.

Protocol 4: Generating a pH-Solubility Profile

-

Prepare a series of buffers with pH values ranging from 1 to 8 (e.g., in increments of 1 pH unit). Use appropriate buffer systems (e.g., HCl for very low pH, acetate for mid-range, and phosphate for neutral to slightly alkaline).

-

Perform the shake-flask solubility determination (Protocol 3) in each of these buffers.

-

Plot the measured solubility of this compound (in mg/mL or mmol/L) as a function of pH.

Data Presentation and Interpretation

Tabular Summary of Solubility Data

| Buffer | pH | Temperature (°C) | Equilibrium Time (h) | Solubility (mg/mL) |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 24 | Experimental Value |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 24 | Experimental Value |

| pH 2.0 Buffer | 2.0 | 37 | 24 | Experimental Value |

| pH 3.0 Buffer | 3.0 | 37 | 24 | Experimental Value |

| pH 4.0 Buffer | 4.0 | 37 | 24 | Experimental Value |

| pH 5.0 Buffer | 5.0 | 37 | 24 | Experimental Value |

| pH 6.0 Buffer | 6.0 | 37 | 24 | Experimental Value |

| pH 7.0 Buffer | 7.0 | 37 | 24 | Experimental Value |

| pH 8.0 Buffer | 8.0 | 37 | 24 | Experimental Value |

Visual Representation of Experimental Workflow

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Logical Relationship of Factors Influencing Solubility

Caption: Key factors influencing the in vitro solubility of this compound.

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following practices are essential:

-

System Suitability: Before analyzing samples, run a known concentration of a calcium standard to verify the accuracy and precision of the analytical instrument (ICP-OES or AAS).

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

-

Triplicate Measurements: All experiments should be performed in at least triplicate to assess the reproducibility of the results and to calculate standard deviations.

-

pH Verification: The pH of the buffer should be measured both before the addition of this compound and after the equilibrium period to check for any significant shifts.

Conclusion

This technical guide provides a robust framework for the in vitro investigation of this compound solubility in physiologically relevant media. By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data. These findings are critical for the development and validation of bioavailable calcium supplements, ultimately contributing to improved public health outcomes. The presented methodologies are designed to be adaptable for the study of other calcium salts and chelated minerals, providing a versatile tool for formulation and development scientists.

References

- Case, R. J., et al. (2020). Calcium Binding to Amino Acids and Small Glycine Peptides in Aqueous Solution.

- Fengchen Group Co., Ltd.

- Inoue, M., et al. (1990). Complex formation of calcium(II) with amino acids under physiological conditions. Journal of the Chemical Society, Dalton Transactions.

- Roth-Bassell, H. A., & Clydesdale, F. M. (1992). In Vitro Solubility Characteristics of Six Calcium Salts. Journal of Food Protection.

- Tang, N., & Skibsted, L. H. (2016). Calcium Binding to Amino Acids and Small Glycine Peptides in Aqueous Solution. PubMed.

- Roth-Bassell, H. A., & Clydesdale, F. (1992). In Vitro Solubility Characteristics of Six Calcium Salts. Semantic Scholar.

- Mulet-Cabero, A. I., et al. (2019). Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels. PMC - NIH.

- Health Canada. (1989).

- Ataman Kimya. This compound.

- ChemicalBook. (2025).

- Shijiazhuang Donghua Jinlong Chemical Co., LTD. This compound. Shijiazhuang Donghua Jinlong Chemical Co., LTD..

- Royal Society of Chemistry. (2020). Preparation of simulated digestion mediums. Royal Society of Chemistry.

- Goss, S. L., et al. (2007). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. PubMed.

- Tang, N., & Skibsted, L. H. (2016). Calcium Binding to Amino Acids and Small Glycine Peptides in Aqueous Solution: Toward Peptide Design for Better Calcium Bioavailability.

- University of Canterbury.

- Shen, Y., et al. (2023). Preparation of SSF, SGF, and SIF electrolytes.

- Welychem Co. Ltd.

- Crisponi, G., et al. (2021).

- University of California, Davis. Determination of Calcium Oxide by Titration with a Chelating Ligand, Ethylenediamminetetraacetic Acid (EDTA). University of California, Davis.

- Tablets & Capsules. (2019). Recent In Vitro Release Testing Activities, Including FDA and USP. Tablets & Capsules.

- ResearchGate. Table S1. Preparation of simulated solutions: simulated saliva fluid (SSF), simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

- Pharmaguideline. (2008).

- Royal Society of Chemistry. (2015).

- Roth-Bassell, H. A., & Clydesdale, F. M. (1992). (PDF) In Vitro Solubility Characteristics of Six Calcium Salts.

- Goss, S. L., et al. (2007). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments.

- Chemistry LibreTexts. (2021). Complexometric Calcium Determination (Experiment). Chemistry LibreTexts.

- USP-NF. (2013).

- Swartz, M. E., & Krull, I. S. (2006). Developing and Validating Dissolution Procedures.

- U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. FDA.

- U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA.

- Gnanasekaran, R., et al. (2020).

- Ruipu Biological. (2025).

- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.

- Kaufman, H. W., & Kleinberg, I. (1971). Effect of pH on calcium binding by phytic acid and its inositol phosphoric acid derivatives and on the solubility of their calcium salts. PubMed.

Sources

- 1. This compound BP EP USP CAS 35947-07-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. This compound | 35947-07-0 [chemicalbook.com]

- 3. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Complex formation of calcium(II) with amino acids under physiological conditions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Effect of pH on calcium binding by phytic acid and its inositol phosphoric acid derivatives and on the solubility of their calcium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Calcium Binding to Amino Acids and Small Glycine Peptides in Aqueous Solution: Toward Peptide Design for Better Calcium Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Solubility Characteristics of Six Calcium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Solubility Characteristics of Six Calcium Salts. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. ruipugroup.com [ruipugroup.com]

- 15. canada.ca [canada.ca]

- 16. canterbury.ac.nz [canterbury.ac.nz]

- 17. coryw.people.charleston.edu [coryw.people.charleston.edu]

- 18. Method of Analysis for Calcium Carbonate | Pharmaguideline [pharmaguideline.com]

- 19. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rsc.org [rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. preprints.org [preprints.org]

A Senior Application Scientist's Guide to the Thermal Decomposition Analysis of Calcium Glycinate Monohydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium glycinate monohydrate, a chelate valued for its high bioavailability, is increasingly utilized in pharmaceutical and nutraceutical formulations. A thorough understanding of its thermal stability is paramount for defining storage conditions, predicting shelf-life, and ensuring manufacturing process integrity. This technical guide provides a comprehensive framework for the thermal decomposition analysis of this compound monohydrate. It moves beyond a simple recitation of methods to explain the scientific rationale behind experimental design, ensuring a robust, self-validating approach. We will detail the multi-stage decomposition pathway, from initial dehydration to the ultimate formation of the inorganic residue, and underscore the critical role of coupled techniques like Evolved Gas Analysis (EGA) for unambiguous mechanistic interpretation.

The Crucial Role of Thermal Analysis

Metal glycinate chelates are formed by the reaction of glycine with metal compounds, resulting in a structure where the metal ion is bonded to both the amino and carboxyl groups of the glycine molecule.[1] This chelation enhances the mineral's stability and bioavailability. However, the presence of crystalline water and the organic ligand introduces potential thermal instabilities. Thermal analysis techniques are indispensable for characterizing these properties. They provide critical data on:

-

Dehydration temperatures , which can impact drying processes and storage.

-

Onset of decomposition , defining the upper-temperature limits for processing and formulation.

-

Compositional analysis , verifying the hydrate stoichiometry and the purity of the material.

-

Solid-state kinetics , offering insights into the degradation mechanism and shelf-life prediction.[2]

Foundational Principles of Thermal Analysis Techniques

A comprehensive analysis relies on the synergistic use of several techniques. The most common configuration is a simultaneous thermal analyzer (STA) which performs Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) concurrently.

-

Thermogravimetric Analysis (TGA): TGA measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It provides quantitative information about any process involving mass change, such as dehydration, desorption, and decomposition.[4] The output is a curve of mass percent versus temperature, from which the temperature ranges and magnitude of mass loss for each decomposition step are determined.

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): DSC measures the heat flow into or out of a sample relative to a reference as it is heated, cooled, or held isothermally.[4] DTA measures the temperature difference between the sample and a reference. Both techniques detect thermal events like melting, crystallization, and solid-state transitions. Events that absorb energy are endothermic (e.g., melting, dehydration), while those that release energy are exothermic (e.g., oxidation, some decompositions).[4] Coupling these with TGA allows for the differentiation between physical events (like melting) that have no associated weight loss and chemical events (like decomposition) that do.[4]

-

Evolved Gas Analysis (EGA): EGA is a powerful method used to identify the gaseous products released from a sample during heating.[5][6] By coupling the outlet of a TGA to a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR), the chemical nature of the evolved gases can be identified in real-time as mass loss occurs.[5][7] This is crucial for elucidating the decomposition mechanism.[7] TGA-MS identifies molecules by their mass-to-charge ratio, while TGA-FTIR identifies them by their characteristic infrared absorption bands.[5]

Experimental Design: A Self-Validating Protocol

The trustworthiness of thermal analysis data hinges on meticulous experimental design and calibration. The following protocol is designed to be self-validating by incorporating checks and rational choices at each stage.

Instrumentation and Materials

-

Instrument: A calibrated Simultaneous Thermal Analyzer (STA) capable of TGA-DSC or TGA-DTA, coupled to a Quadrupole Mass Spectrometer (QMS).[5]

-

Sample: this compound Monohydrate (Ca(C₂H₄NO₂)₂·H₂O), high purity.

-

Crucibles: Alumina (Al₂O₃) crucibles are recommended due to their high-temperature stability and inertness.[8]

-

Purge Gas: High-purity nitrogen (99.99%+) for inert atmosphere studies.[9] Synthetic air for oxidative studies.

Rationale for Experimental Parameters

The choice of experimental parameters is not arbitrary; it directly influences the quality and interpretation of the data.

-

Atmosphere: An inert atmosphere (nitrogen) is essential for studying the intrinsic thermal decomposition of the material without interference from oxidative side reactions.[10] A subsequent run in an oxidative atmosphere (air) can provide comparative information on the material's stability in the presence of oxygen.[10]

-

Heating Rate (β): A heating rate of 10 °C/min is a common starting point.[9] Slower rates (e.g., 5 °C/min) can improve the resolution of closely occurring thermal events, while faster rates (e.g., 20 °C/min) can increase sensitivity but may cause a shift of decomposition temperatures to higher values.[11] Running experiments at multiple heating rates is a key aspect of kinetic analysis.[12]

-

Sample Mass: A sample mass of 5-10 mg is typically sufficient.[8] Using too large a sample can lead to thermal gradients within the sample and impede the diffusion of evolved gases, obscuring the true decomposition profile.[12]

-

Gas Flow Rate: A consistent flow rate (e.g., 30-50 mL/min) is crucial to efficiently purge evolved gases from the furnace and prevent secondary reactions.[8]

Step-by-Step Experimental Workflow

The following workflow ensures reproducibility and data integrity.

-

Instrument Calibration: Calibrate the TGA mass balance using standard weights and the temperature scale using certified reference materials with known melting points (e.g., Indium, Tin, Zinc).

-

Sample Preparation: Lightly grind the sample to ensure homogeneity, but avoid excessive grinding which can alter crystallinity. Accurately weigh 5-10 mg of the sample into a pre-tared alumina crucible.[8]

-

Loading: Place the sample crucible and an empty reference crucible onto the instrument's sensor.

-

Program Setup:

-

Data Acquisition: Start the experiment, simultaneously recording mass (TGA), heat flow (DSC/DTA), and evolved gas signals (MS) as a function of temperature.

-

Post-Analysis: After cooling, carefully remove and weigh the crucible to verify the final residue mass measured by the TGA.

Visualization of the Experimental Workflow

Caption: Workflow for Thermal Decomposition Analysis.

Data Interpretation: The Decomposition Pathway

The thermal decomposition of this compound monohydrate in an inert atmosphere is expected to occur in multiple, distinct stages.

Stage 1: Dehydration

The initial mass loss corresponds to the release of the water of hydration.[10] This is a single-step process.

-

Reaction: Ca(C₂H₄NO₂)₂·H₂O(s) → Ca(C₂H₄NO₂)₂(s) + H₂O(g)

-

TGA: A distinct mass loss step is observed. The theoretical mass loss for one mole of water is approximately 8.3%.

-

DSC/DTA: A single, sharp endothermic peak corresponding to the energy required to break the water-crystal lattice bonds and vaporize the water.

-

EGA-MS: A strong signal for water (m/z = 18) that correlates directly with the TGA mass loss step.

Stage 2 & 3: Decomposition of the Anhydrous Glycinate Ligand

Following dehydration, the anhydrous this compound begins to decompose. This is a more complex process, often occurring in two or more overlapping steps.[10] The decomposition of the organic ligand can release a variety of gaseous products.

-

TGA: Two or more significant mass loss steps are observed at higher temperatures.

-

DSC/DTA: A series of both endothermic and exothermic peaks, indicating complex bond-breaking and rearrangement reactions.

-

EGA-MS: The evolved gas profile is complex. Expected fragments from the glycine ligand include:

-

Ammonia (NH₃, m/z = 17)

-

Carbon monoxide (CO, m/z = 28)

-

Carbon dioxide (CO₂, m/z = 44)

-

Other minor nitrogen and carbon-containing fragments.

-

Stage 4: Carbonate Decomposition

The decomposition of the organic ligand often results in the formation of an intermediate calcium carbonate (CaCO₃).[11] At higher temperatures, this intermediate decomposes.

-

Reaction: CaCO₃(s) → CaO(s) + CO₂(g)

-